molecular formula C26H24N2O6S2 B11829240 (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate

(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B11829240
M. Wt: 524.6 g/mol
InChI Key: SEVBHTJDAUBFOE-OYKKKHCWSA-N
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Description

(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidine ring, a pyridine ring, and a benzenesulfonate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate typically involves multiple steps. The initial step often includes the formation of the thiazolidine ring, followed by the introduction of the phenoxy and pyridine groups. The final step involves the sulfonation to introduce the benzenesulfonate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biology, this compound may be used in studies related to enzyme inhibition or as a probe for investigating biological pathways. Its ability to interact with specific proteins or enzymes can provide insights into their functions and mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its ability to modulate biological targets involved in diseases, leading to the development of new drugs.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-methylpyridin-2-yl)ethyl 4-methylbenzenesulfonate
  • (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-chlorobenzenesulfonate

Uniqueness

Compared to similar compounds, (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate stands out due to its specific combination of functional groups. This unique structure may confer distinct biological activities or chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H24N2O6S2

Molecular Weight

524.6 g/mol

IUPAC Name

[2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-1-(5-ethylpyridin-2-yl)ethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C26H24N2O6S2/c1-3-18-8-13-22(27-15-18)23(34-36(31,32)21-11-4-17(2)5-12-21)16-33-20-9-6-19(7-10-20)14-24-25(29)28-26(30)35-24/h4-15,23H,3,16H2,1-2H3,(H,28,29,30)/b24-14-

InChI Key

SEVBHTJDAUBFOE-OYKKKHCWSA-N

Isomeric SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)OS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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